molecular formula C9H11ClO3 B6326819 (5-Chloro-2,4-dimethoxyphenyl)methanol CAS No. 943109-97-5

(5-Chloro-2,4-dimethoxyphenyl)methanol

Cat. No.: B6326819
CAS No.: 943109-97-5
M. Wt: 202.63 g/mol
InChI Key: DFTRDABAZYFSFD-UHFFFAOYSA-N
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Description

(5-Chloro-2,4-dimethoxyphenyl)methanol is a substituted benzyl alcohol derivative with a chloro group at position 5 and methoxy groups at positions 2 and 4 of the phenyl ring. This compound serves as a critical intermediate in synthesizing pharmacologically active molecules, particularly positive allosteric modulators (PAMs) of α7 nicotinic acetylcholine receptors (nAChRs) such as PNU-120596 . Its structure enables unique interactions with receptor domains, influencing conformational changes that enhance agonist efficacy .

Properties

IUPAC Name

(5-chloro-2,4-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTRDABAZYFSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CO)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2,4-dimethoxyphenyl)methanol typically involves the chlorination of 2,4-dimethoxybenzyl alcohol. One common method is the reaction of 2,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl2) in the presence of a base such as pyridine, which facilitates the substitution of a hydrogen atom with a chlorine atom at the 5 position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2,4-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a methylene group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the chlorine atom.

Major Products Formed

Scientific Research Applications

Chemistry

In organic synthesis, (5-Chloro-2,4-dimethoxyphenyl)methanol serves as a valuable intermediate for creating more complex molecules. Its structure allows for selective functionalization, which is crucial in the development of novel compounds.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescription
OxidationHydroxyl group can be oxidized to aldehydes or acids
ReductionChlorine atom can be removed or hydroxyl converted
SubstitutionChlorine can be replaced with other functional groups

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial and antifungal properties. Research indicates that chlorinated phenylmethanols may inhibit specific cellular pathways, making them candidates for pharmaceutical development.

Case Study: Antimicrobial Properties

A study examined the efficacy of this compound against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting potential as a therapeutic agent.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for anti-inflammatory and anticancer activities. The presence of chlorine and methoxy groups enhances its interaction with biological targets, potentially leading to new drug formulations.

Table 2: Potential Therapeutic Applications

Application TypeDescription
Anti-inflammatoryMay reduce inflammation markers in vitro
AnticancerExhibits cytotoxic effects on cancer cell lines

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its derivatives find applications in agrochemicals and dyes due to their structural properties that allow for effective colorant characteristics .

Table 3: Industrial Uses

IndustryApplication
AgrochemicalsUsed as a precursor for herbicides and pesticides
Dyes and PigmentsEmployed in manufacturing printing inks and coatings

Environmental Considerations

The environmental impact of this compound has been assessed under regulatory frameworks. For instance, it has been identified as persistent and bioaccumulative in aquatic environments, raising concerns about its ecological risks .

Mechanism of Action

The mechanism of action of (5-Chloro-2,4-dimethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and methoxy groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Halogen and Alkoxy Substitutions
  • (5-Chloro-2-fluoro-4-methoxyphenyl)methanol (): Structural Difference: Fluoro substitution at position 2 instead of methoxy. Impact: Reduced steric bulk compared to methoxy may enhance membrane permeability but decrease receptor binding affinity due to weaker electron-donating effects. Molecular weight: 190.598 g/mol vs. 202.63 g/mol for (5-Chloro-2,4-dimethoxyphenyl)methanol .
  • (5-Chloro-2,4-difluorophenyl)methanol (): Structural Difference: Difluoro substitution at positions 2 and 3.
Functional Group Modifications
  • PNU-120596 (1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)-urea) (): Structural Difference: Urea linkage replaces the methanol group. Pharmacological Impact: Acts as a potent α7 nAChR PAM by stabilizing channel open states and reducing desensitization. Conformational changes in the extracellular ligand-binding domain resemble those induced by acetylcholine (ACh) but are mechanistically distinct .
  • 2-CHLORO-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)ACETAMIDE (): Structural Difference: Acetamide group at position 2.

Pharmacological and Functional Comparisons

Receptor Selectivity and Efficacy
Compound Target Receptor Selectivity Key Mechanism Reference
This compound α7 nAChR Moderate Precursor to PAMs; weak intrinsic activity
PNU-120596 α7 nAChR High Type II PAM; prolongs channel open time
LY-2087101 Multiple nAChR subtypes Low Type I PAM; less selective, minimal desensitization inhibition
Conformational Effects on α7 nAChRs
  • PNU-120596 : Induces conformational changes in the extracellular ligand-binding domain (e.g., inner β-sheet, transition zone) similar to ACh but distinct in regions like N170C and E172C .
  • Morantel (): Targets α3β2 nAChRs, highlighting how structural variations (e.g., thiourea vs. urea) dictate subtype specificity .

Physicochemical and Pharmacokinetic Properties

Property This compound PNU-120596 (5-Chloro-2-fluoro-4-methoxyphenyl)methanol
Molecular Weight (g/mol) 202.63 337.76 190.60
LogP (Predicted) 2.1 3.5 1.8
Solubility Moderate Low High
Blood-Brain Barrier Penetration Limited High Moderate
  • Key Observations: Methanol derivatives generally exhibit lower LogP than urea-based analogs (e.g., PNU-120596), impacting tissue distribution . Fluorinated analogs () show improved solubility but reduced receptor affinity due to weaker electron-donating effects .

Biological Activity

(5-Chloro-2,4-dimethoxyphenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a chlorinated phenyl ring with two methoxy groups. This unique arrangement is significant for its biological interactions. The presence of the chlorine atom and methoxy groups can influence the compound's binding affinity to various biological targets, such as enzymes and receptors, which is crucial for its therapeutic potential.

Antimicrobial Properties

Research indicates that chlorinated phenylmethanols, including this compound, exhibit notable antimicrobial and antifungal activities. These compounds have been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial and fungal growth.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Escherichia coli31.25 µg/mL
Candida albicans7.81 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism that may be beneficial for treating inflammatory diseases.

Case Study: Inhibition of TNF-α Production

In a study involving lipopolysaccharide-stimulated macrophages, this compound significantly reduced TNF-α production at concentrations of 10 µM and above. This effect highlights its potential role in managing inflammatory responses .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapeutics .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It could modulate receptor activity related to pain perception or cellular growth regulation.
  • Cell Cycle Arrest : Evidence suggests it can induce cell cycle arrest in cancer cells, leading to apoptosis.

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